cefsulodin

概要

説明

Cefsulodin is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 . This compound is commonly used in microbiological media, such as this compound-irgasan-novobiocin agar, to selectively isolate Yersinia microorganisms .

準備方法

Synthetic Routes and Reaction Conditions

Cefsulodin is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities .

化学反応の分析

Types of Reactions

Cefsulodin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Treatment of Pseudomonas Infections

Cefsulodin is notably effective in treating urinary tract infections caused by Pseudomonas aeruginosa, especially in patients with neurogenic bladder due to spinal cord injuries. A study demonstrated that 80% of patients treated with this compound showed elimination of Pseudomonas from their urine, compared to only 50% in those treated with aminoglycosides .

Table 1: Efficacy of this compound vs. Aminoglycosides

| Treatment Type | Patients Eliminated Infection (%) | Persistent Infection/Relapse (%) |

|---|---|---|

| This compound | 80% | 33% |

| Aminoglycosides | 50% | 83% |

Pediatric Use

This compound has been evaluated for its pharmacokinetics and clinical efficacy in neonates. In a small study involving three neonates, this compound was found to be nearly as effective as gentamicin, with no significant side effects reported . This suggests its potential for use in pediatric patients, particularly those with serious infections.

Selective Media Development

This compound is a key component in selective media formulations such as this compound-Irgasan-Novobiocin (CIN) agar, which is used for isolating Yersinia enterocolitica. The presence of this compound inhibits the growth of competing bacteria, allowing for better recovery rates of target pathogens from contaminated samples .

Table 2: Performance Comparison of CIN Agar

| Agar Type | Detection Limit (cfu/ml) | Recovery Rate (%) |

|---|---|---|

| CIN Agar | 10 | Standard recovery |

| Modified CIN Agar | 10 | Improved recovery |

Synergistic Effects

Research indicates that when this compound is used in combination with other β-lactams, it can produce a synergistic effect that enhances the sensitivity of various bacterial strains. For instance, a study found that combining this compound at sub-inhibitory levels significantly increased the susceptibility of clinical isolates to other antibiotics .

Water Testing Applications

This compound is also employed in water testing protocols as a selective agent to inhibit non-target bacteria, thereby allowing for accurate detection and quantification of specific pathogens .

作用機序

Cefsulodin exerts its effects by inhibiting cell wall synthesis in bacteria. It competitively inhibits penicillin-binding proteins, preventing the crosslinking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria . The primary molecular targets are the penicillin-binding proteins in the bacterial cell wall .

類似化合物との比較

Cefsulodin is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:

Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity but less specificity for Pseudomonas aeruginosa.

Cefotaxime: A third-generation cephalosporin with a broader spectrum but less effective against Pseudomonas aeruginosa.

This compound’s uniqueness lies in its high affinity for penicillin-binding proteins of Pseudomonas aeruginosa, making it particularly effective against this pathogen .

特性

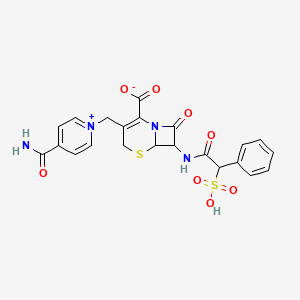

IUPAC Name |

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLKGLMBLAAGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。